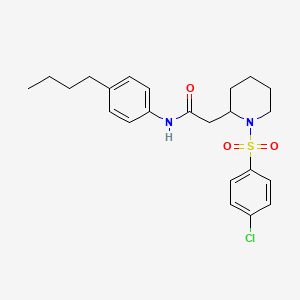
N-(4-butylphenyl)-2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-butylphenyl)-2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)acetamide is a useful research compound. Its molecular formula is C23H29ClN2O3S and its molecular weight is 449.01. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(4-butylphenyl)-2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article explores the compound's biological activity, synthesizing findings from various studies, including molecular docking analyses, in vitro assays, and structure-activity relationship (SAR) evaluations.
Chemical Structure
The compound features a piperidine ring substituted with a sulfonyl group and a butylphenyl moiety. Its molecular formula is C26H35ClN2O3S . The presence of the sulfonamide group is significant as it is associated with various pharmacological effects.
Anti-inflammatory Activity
Research has demonstrated that derivatives containing the sulfonamide moiety exhibit notable anti-inflammatory properties. For instance, a study evaluated the inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) secretion in RAW264.7 macrophages. At a concentration of 6.0 μM, the compound did not show significant toxicity while effectively inhibiting NO secretion, suggesting its potential as an anti-inflammatory agent .
Anticancer Activity
The anticancer potential of related compounds has been assessed through MTT assays and molecular docking studies. In particular, compounds similar to this compound have shown promising results against various cancer cell lines, indicating their ability to inhibit cell proliferation .
Antimicrobial Activity
The compound's antimicrobial activity has also been investigated. Various studies report moderate to strong antibacterial effects against strains such as Salmonella typhi and Bacillus subtilis. The mechanism of action may involve enzyme inhibition and disruption of bacterial cell wall synthesis .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. For instance:
- Substituent Variations : Altering substituents on the piperidine or phenyl rings can enhance or diminish biological activity.
- Sulfonamide Group : This functional group is crucial for its pharmacological properties, particularly in anti-inflammatory and antimicrobial activities.
Table 1 summarizes the relationship between structural modifications and biological activities observed in related compounds.
| Compound Structure | Biological Activity | Notes |
|---|---|---|
| This compound | Anti-inflammatory, Anticancer | Effective at low concentrations |
| N-(4-chlorophenyl)-sulfonamide | Antimicrobial | Moderate activity against several strains |
| Various piperidine derivatives | Enzyme inhibition | Strong AChE inhibitory activity |
Study 1: Inhibition of Osteoclastogenesis
One study highlighted that a related compound significantly inhibited osteoclastogenesis, altering mRNA expressions of osteoclast-specific markers and preventing bone resorption in vitro. This suggests potential applications in treating osteolytic disorders .
Study 2: Molecular Docking Analysis
Molecular docking studies have been employed to predict interactions between the compound and target proteins. These analyses reveal that the compound can bind effectively to active sites of enzymes involved in inflammation and cancer progression, supporting its therapeutic potential .
Propiedades
IUPAC Name |
N-(4-butylphenyl)-2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29ClN2O3S/c1-2-3-6-18-8-12-20(13-9-18)25-23(27)17-21-7-4-5-16-26(21)30(28,29)22-14-10-19(24)11-15-22/h8-15,21H,2-7,16-17H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHCMDNGGMFMMOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













